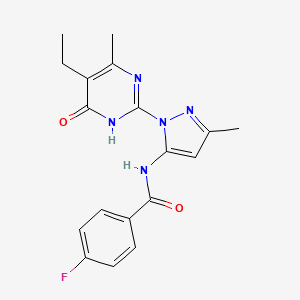
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18FN5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. This method has been adapted to include various substituents to enhance biological activity, particularly against bacterial and fungal strains .
Antibacterial Activity
Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the following table:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 62.5 |
| Compound B | Escherichia coli | 128 |
| Compound C | Pseudomonas aeruginosa | 100 |
These findings indicate that certain modifications to the molecular structure can enhance antibacterial efficacy, with some compounds showing comparable effectiveness to standard antibiotics like Gentamycin and Ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various species including Candida albicans and Aspergillus niger. The following table outlines the antifungal activity:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 32 |
| Compound E | Aspergillus niger | 64 |
These results suggest that the compound could be a promising candidate for further development as an antifungal agent .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various synthesized derivatives of this compound against clinical isolates of Staphylococcus aureus. The study found that specific substitutions on the pyrazole ring significantly increased potency, achieving MIC values as low as 31.25 μg/mL.
- Case Study on Antifungal Activity : Another investigation assessed the antifungal properties of this compound against Aspergillus species. Results indicated that compounds with a fluorine substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving bioactivity.
特性
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBHZQIOVNWDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













